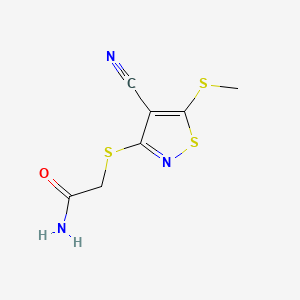
2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of multiple functional groups, including amino, nitro, oxo, thiophenyl, and carbonitrile, makes this compound highly versatile and of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent to achieve the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, often facilitated by acidic or basic catalysts.
Scientific Research Applications
2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting or activating their function. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The thiophenyl group can enhance the compound’s binding affinity to certain proteins, influencing signal transduction pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
2-Amino-1-(3-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Lacks the thiophenyl group, which may affect its binding properties.
2-Amino-1-(3-nitrophenyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Contains a different thiophene isomer, potentially altering its reactivity and biological activity.
Properties
CAS No. |
311332-82-8 |
|---|---|
Molecular Formula |
C20H16N4O3S |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-amino-1-(3-nitrophenyl)-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H16N4O3S/c21-10-15-18(12-7-8-28-11-12)19-16(5-2-6-17(19)25)23(20(15)22)13-3-1-4-14(9-13)24(26)27/h1,3-4,7-9,11,18H,2,5-6,22H2 |
InChI Key |
XXVSUEWFMGSOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CSC=C4)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11535633.png)
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11535634.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11535636.png)

![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11535661.png)
acetyl]hydrazono}butanamide](/img/structure/B11535663.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethyl 4-chlorobenzoate](/img/structure/B11535665.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methylbenzamide](/img/structure/B11535671.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11535672.png)

![4-(4-methoxy-3-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide](/img/structure/B11535686.png)
![3-{[(3-Methoxyphenyl)carbonyl]amino}phenyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11535692.png)
![3-[(E)-{(2Z)-[(4-Chlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]hydrazono}methyl]phenol](/img/structure/B11535699.png)
